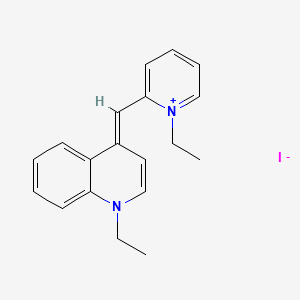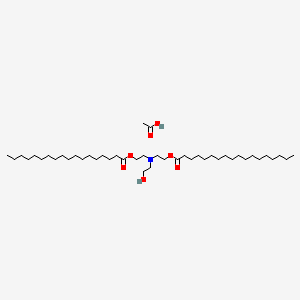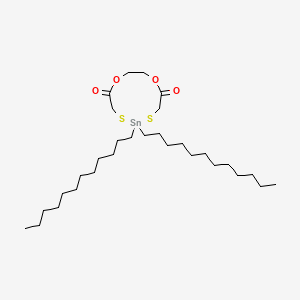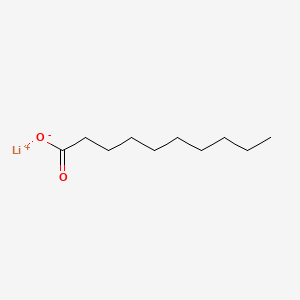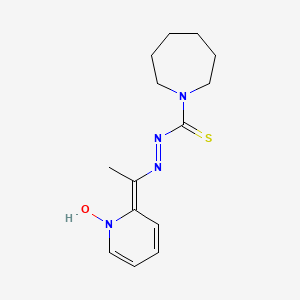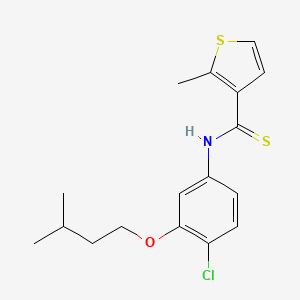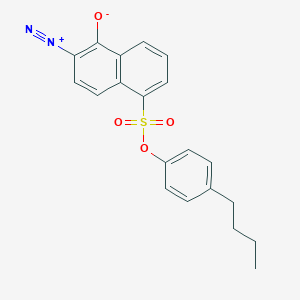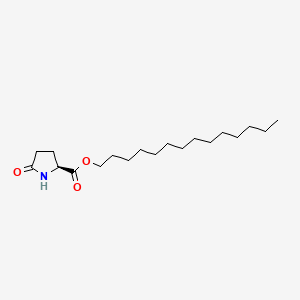
Tetradecyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C19H35NO3. It is an ester derivative of 5-oxo-L-proline, a non-proteinogenic amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tetradecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Tetradecyl 5-oxo-L-prolinate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed to release 5-oxo-L-proline, which then participates in various metabolic pathways. The compound may also interact with cell membranes, influencing their permeability and function .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A precursor to Tetradecyl 5-oxo-L-prolinate, known for its role in the γ-glutamyl cycle.
Tetradecyl sulfate: Another ester compound with surfactant properties.
L-proline esters: A class of compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and an esterified amino acid. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
CAS No. |
37673-27-1 |
|---|---|
Molecular Formula |
C19H35NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
tetradecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-19(22)17-14-15-18(21)20-17/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
PMWMXMYOKCFDIB-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


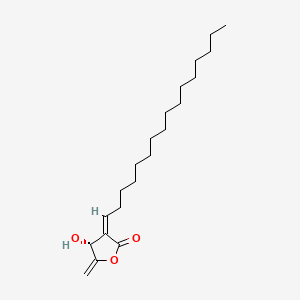
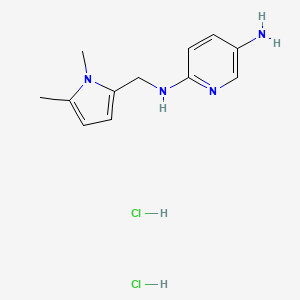
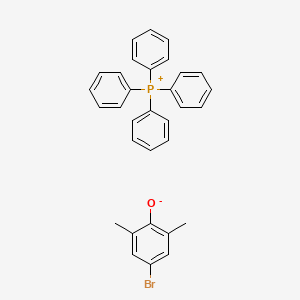
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
